molecular formula C19H19N11O B2575529 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-3-carboxamide CAS No. 1797717-95-3

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-3-carboxamide

Cat. No. B2575529
CAS RN: 1797717-95-3
M. Wt: 417.437
InChI Key: YJQODHXFORUFMM-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H19N11O and its molecular weight is 417.437. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Fused heterocyclic 1,2,4-triazoles, similar to the core structure of the compound , have been synthesized and found to possess potent antimicrobial properties. The oxidative approach facilitated by iodine(III) in the synthesis has provided easy access to these compounds which have demonstrated significant antibacterial and antifungal activities (Prakash et al., 2011).

Anti-Diabetic Drug Development

  • Triazolo-pyridazine-6-yl-substituted piperazines, which bear resemblance to the chemical structure , have been synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials. These compounds have shown promise as anti-diabetic medications due to their significant DPP-4 inhibition potential and insulinotropic activities, alongside exhibiting antioxidant properties (Bindu et al., 2019).

Glycine Transporter Inhibition

  • Studies have indicated that structurally related compounds have been identified as potent and orally available glycine transporter 1 inhibitors. These findings are crucial in exploring therapeutic avenues for disorders associated with GlyT1 (Yamamoto et al., 2016).

Cancer Treatment Research

  • Compounds with a structural similarity to the compound have been investigated as androgen receptor downregulators, showing potential for the treatment of advanced prostate cancer. Alterations in the structure have led to compounds like AZD3514, which has progressed to clinical trials (Bradbury et al., 2013).

properties

IUPAC Name

N-[4-(tetrazol-1-yl)phenyl]-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N11O/c31-19(23-15-3-5-16(6-4-15)29-13-21-26-27-29)14-2-1-9-28(10-14)17-7-8-18(25-24-17)30-12-20-11-22-30/h3-8,11-14H,1-2,9-10H2,(H,23,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQODHXFORUFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)NC4=CC=C(C=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N11O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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